molecular formula C11H17NO2 B3013568 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine CAS No. 953715-26-9

1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B3013568
CAS No.: 953715-26-9
M. Wt: 195.262
InChI Key: WCVPSQFGOHVLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, a methoxy group, and an ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 4-ethoxybenzaldehyde with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethoxybenzaldehyde, while reduction may produce 1-(4-ethoxyphenyl)-2-methoxyethanol.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-methoxyethan-1-amine
  • 1-(4-Ethoxyphenyl)-2-ethoxyethan-1-amine
  • 1-(4-Ethoxyphenyl)-2-methoxypropan-1-amine

Comparison: 1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVPSQFGOHVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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